(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core oxane structure, followed by the introduction of the benzoyl, imidazolyl, and thiophenyl groups through a series of substitution and coupling reactions. The final step involves the esterification of the carboxylic acid groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques would be essential to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The benzoyl and imidazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols.
Scientific Research Applications
(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H32N2O10S |
---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H32N2O10S/c1-2-3-6-21-30-14-19(12-18(26(35)36)13-20-5-4-11-42-20)31(21)15-16-7-9-17(10-8-16)28(39)41-29-24(34)22(32)23(33)25(40-29)27(37)38/h4-5,7-12,14,22-25,29,32-34H,2-3,6,13,15H2,1H3,(H,35,36)(H,37,38)/b18-12+/t22?,23-,24?,25?,29+/m1/s1 |
InChI Key |
JVRRLPUZNDYCTR-PDFIMPOXSA-N |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)/C=C(\CC4=CC=CS4)/C(=O)O |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C=C(CC4=CC=CS4)C(=O)O |
Origin of Product |
United States |
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